Metabolite Identification and Relative Abundance: Ambrisentan Acyl Beta-D-Glucuronide as a Distinct In Vivo Species
In a comprehensive UHPLC-QTOF-MS/MS metabolite profiling study in Sprague-Dawley rats, ambrisentan acyl beta-D-glucuronide (designated M12) was unequivocally identified among seventeen total metabolites, with structural confirmation via accurate mass measurement and MS/MS fragmentation [1]. This glucuronide conjugate was detected as a discrete, chromatographically resolved species distinct from the parent drug and from 4-hydroxymethyl ambrisentan glucuronide, establishing its unique analytical signature and the necessity of a compound-specific reference standard for accurate quantification [1].
| Evidence Dimension | Metabolite identification and structural authentication |
|---|---|
| Target Compound Data | Authenticated acyl glucuronide metabolite (M12) with molecular ion [M+H]+ m/z 555.1978; confirmed via UHPLC-QTOF-MS/MS fragmentation pattern consistent with ambrisentan acyl beta-D-glucuronide structure [1] |
| Comparator Or Baseline | Parent drug ambrisentan (M0) and 16 other metabolites (hydroxyl, demethylated, demethoxylated, hydrolytic, decarboxylated, epoxide derivatives) with distinct m/z and retention times [1] |
| Quantified Difference | Target compound is a structurally distinct, separately eluting species requiring a dedicated reference standard; cannot be substituted with parent drug or other metabolite standards for quantification |
| Conditions | In vivo rat study (Sprague-Dawley, 25 mg/kg oral AMBR); urine, feces, and plasma analyzed via UHPLC-QTOF-MS/MS; metabolites identified based on accurate mass and MS/MS fragmentation [1] |
Why This Matters
This study confirms that ambrisentan acyl beta-D-glucuronide is a discrete, structurally authenticated metabolite that cannot be accurately quantified using parent drug standards or surrogate glucuronides, justifying dedicated reference material procurement.
- [1] Rani PJ, Vishnuvardhan C, Nimbalkar RD, Garg P, Satheeshkumar N. Metabolite characterization of ambrisentan, in in vitro and in vivo matrices by UHPLC/QTOF/MS/MS: Detection of glutathione conjugate of epoxide metabolite evidenced by in vitro GSH trapping assay. J Pharm Biomed Anal. 2018;155:284-296. View Source
